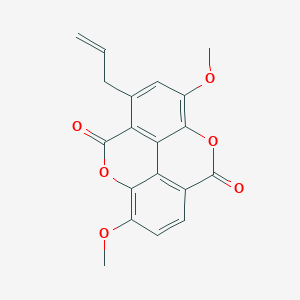

1-Allyl-catellagic Acid Diethyl Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Allyl-catellagic Acid Diethyl Ether is a chemical compound with the molecular formula C19H14O6 and a molecular weight of 338.31 g/mol . It belongs to the class of ellagitannins, which are polyphenolic compounds found in various plants, including pomegranate, oak, and strawberry. This compound has gained attention due to its potential therapeutic and environmental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Allyl-catellagic Acid Diethyl Ether can be synthesized from 10-O-Allyl-3,8-deshydroxy-9-O-Methyl Luteic Acid Methyl Ester . The synthesis involves the following steps:

Protonation: The hydroxyl group of the starting material is protonated using a strong acid.

Nucleophilic Attack: Another equivalent of the alcohol performs a nucleophilic attack at the carbon, leading to the formation of a new C-O bond.

Deprotonation: The product is deprotonated by another equivalent of solvent or a weak base, resulting in the ether product.

Industrial Production Methods: The industrial production of this compound typically involves the acid-catalyzed dehydration of primary alcohols. This process is similar to the production of diethyl ether, where ethanol is heated in the presence of strong acid to form the ether .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Allyl-catellagic Acid Diethyl Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Strong acids like hydroiodic acid or Lewis acids like boron tribromide are used for substitution reactions

Major Products:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Alkyl halides and phenols

Applications De Recherche Scientifique

1-Allyl-catellagic Acid Diethyl Ether has various scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

Industry: Used in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Allyl-catellagic Acid Diethyl Ether involves its interaction with molecular targets and pathways. The compound exerts its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Enzyme Inhibition: Inhibiting enzymes involved in disease pathways, such as cyclooxygenase and lipoxygenase.

Comparaison Avec Des Composés Similaires

Diethyl Ether: A simple symmetrical ether used as a solvent and anesthetic.

Taspine: An alkaloid with similar therapeutic properties.

Comparison: 1-Allyl-catellagic Acid Diethyl Ether is unique due to its polyphenolic structure and its presence in various plants. Unlike diethyl ether, which is primarily used as a solvent, this compound has potential therapeutic applications. Compared to taspine, it has a different molecular structure and may exhibit distinct biological activities .

Activité Biologique

1-Allyl-catellagic Acid Diethyl Ether (CAS No. 216374-59-3) is a synthetic derivative of catellagic acid, a polyphenolic compound found in various fruits, particularly pomegranates. This compound has garnered attention for its potential biological activities, including antioxidant and anti-inflammatory effects. The following sections detail the biological activity of this compound, supported by research findings, mechanisms of action, and comparative studies.

This compound has the molecular formula C19H14O6 and a molecular weight of 338.31 g/mol. It is synthesized through the reaction of catellagic acid derivatives with allyl and diethyl ether groups, enhancing its solubility and potential biological activity.

The biological effects of this compound are primarily attributed to its interactions with various molecular targets:

- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which help reduce oxidative stress in cells.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in disease progression, suggesting therapeutic applications in conditions like cancer and cardiovascular diseases.

Antioxidant Properties

Research indicates that this compound effectively scavenges free radicals, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies. It has been shown to downregulate inflammatory markers and inhibit pathways that lead to inflammation.

Case Study: Inhibition of Inflammatory Cytokines

In a study examining the effects of this compound on macrophages, it was found that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls. This suggests its potential use as an anti-inflammatory agent in therapeutic settings.

Comparative Studies

When compared to other compounds with similar structures, such as taspine (an alkaloid known for its anti-inflammatory properties), this compound shows unique biological activities attributed to its polyphenolic structure.

Table 2: Comparison with Taspine

| Property | This compound | Taspine |

|---|---|---|

| Molecular Weight | 338.31 g/mol | 369.37 g/mol |

| Antioxidant Activity | High | Moderate |

| Anti-inflammatory Activity | Strong | Moderate |

| Mechanism of Action | COX/LOX inhibition | P2X4 receptor inhibition |

Applications in Research and Medicine

Given its promising biological activities, this compound is being explored for various applications:

- Pharmaceuticals : Its antioxidant and anti-inflammatory properties make it a candidate for developing new therapeutic agents for chronic diseases.

- Nutraceuticals : The compound's presence in food sources such as pomegranates positions it as a potential functional food ingredient that could enhance health benefits.

Propriétés

IUPAC Name |

7,14-dimethoxy-5-prop-2-enyl-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-4-5-9-8-12(23-3)17-15-13(9)19(21)25-16-11(22-2)7-6-10(14(15)16)18(20)24-17/h4,6-8H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHIBRXZERHUOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C=C1)C(=O)OC4=C(C=C(C(=C34)C(=O)O2)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443566 |

Source

|

| Record name | AGN-PC-0N8V9K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216374-59-3 |

Source

|

| Record name | AGN-PC-0N8V9K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.